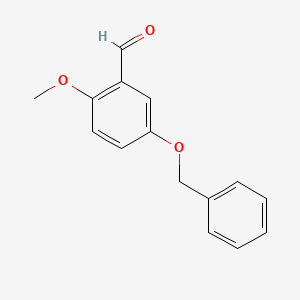

5-(Benzyloxy)-2-methoxybenzaldehyde

Descripción

BenchChem offers high-quality 5-(Benzyloxy)-2-methoxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Benzyloxy)-2-methoxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxy-5-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-15-8-7-14(9-13(15)10-16)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCXSRFWURWTTRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

5-(Benzyloxy)-2-methoxybenzaldehyde CAS number

An In-Depth Technical Guide to 5-(Benzyloxy)-2-methoxybenzaldehyde

Abstract

5-(Benzyloxy)-2-methoxybenzaldehyde, identified by CAS Number 52329-06-3, is a pivotal aromatic aldehyde that serves as a versatile intermediate in advanced organic synthesis.[1] Its unique molecular architecture, featuring a reactive aldehyde, a methoxy group, and a benzyl ether protecting group, makes it a valuable building block in the fields of medicinal chemistry, fine chemical manufacturing, and materials science. This technical guide provides a comprehensive overview of the compound's core properties, a detailed examination of its synthesis protocol with mechanistic insights, its significant applications in drug discovery, and essential safety and handling protocols for laboratory and industrial settings. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this compound.

Chemical Identity and Physicochemical Properties

5-(Benzyloxy)-2-methoxybenzaldehyde is a disubstituted benzaldehyde derivative. The strategic placement of the electron-donating methoxy and benzyloxy groups influences the reactivity of the aromatic ring and the aldehyde functionality. The benzyloxy group, in particular, serves as a robust protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions, thereby allowing for sequential chemical transformations.

Table 1: Physicochemical Properties of 5-(Benzyloxy)-2-methoxybenzaldehyde

| Property | Value | Source |

| CAS Number | 52329-06-3 | [1] |

| Molecular Formula | C₁₅H₁₄O₃ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| Appearance | Colorless flakes or crystalline solid (inferred from similar compounds) | [2] |

| Boiling Point | 289 °F / 143 °C at 67 hPa (data for a related isomer) | [3] |

| Density | 1.117 g/cm³ at 20 °C (data for a related isomer) | [3] |

| Solubility | Insoluble in water; soluble in common organic solvents like acetone, DCM, and ethyl acetate.[4] |

Synthesis and Mechanistic Rationale

The most common and efficient laboratory-scale synthesis of 5-(Benzyloxy)-2-methoxybenzaldehyde is achieved through the Williamson ether synthesis. This method involves the O-alkylation of a phenol with an alkyl halide.

Starting Materials:

-

5-Hydroxy-2-methoxybenzaldehyde (CAS: 35431-26-6)[5]

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃) or a similar weak base

-

Acetone or Acetonitrile (solvent)

Experimental Protocol: Williamson Ether Synthesis

-

Reaction Setup: To a solution of 5-Hydroxy-2-methoxybenzaldehyde (1.0 eq) in dry acetone (15-20 mL per gram of starting material) in a round-bottom flask, add potassium carbonate (1.5-2.0 eq).

-

Addition of Alkylating Agent: Add benzyl bromide (1.1-1.2 eq) dropwise to the stirred suspension at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

-

Work-up: After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KBr byproduct). Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Purification: Dissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.[6] The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure 5-(Benzyloxy)-2-methoxybenzaldehyde.[7]

Causality and Mechanistic Insights

The choice of a weak base like potassium carbonate is critical. It is sufficiently basic to deprotonate the more acidic phenolic hydroxyl group of 5-hydroxy-2-methoxybenzaldehyde, forming a phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide in a classic Sₙ2 reaction, displacing the bromide ion and forming the desired ether linkage. Acetone is an ideal solvent as it is polar aprotic, effectively solvating the cation (K⁺) while not interfering with the nucleophilicity of the phenoxide. Refluxing provides the necessary activation energy for the reaction to proceed at a practical rate.

Caption: Applications of 5-(Benzyloxy)-2-methoxybenzaldehyde.

Intermediate for Bioactive Molecules

Beyond cancer research, the aldehyde group is a versatile functional handle for numerous organic transformations, including:

-

Reductive Amination: To form substituted benzylamines.

-

Wittig and Horner-Wadsworth-Emmons reactions: To synthesize alkenes.

-

Aldol and Knoevenagel condensations: For carbon-carbon bond formation. [8] These reactions enable the construction of complex molecular frameworks found in a wide array of biologically active compounds.

Safety and Handling

As with related aromatic aldehydes, 5-(Benzyloxy)-2-methoxybenzaldehyde requires careful handling to minimize exposure and ensure laboratory safety.

Hazard Identification:

-

Skin Irritation: Causes skin irritation (H315). [3][4]Prolonged or repeated contact should be avoided.

-

Eye Irritation: Causes serious eye irritation (H319). [3][4]* Respiratory Irritation: May cause respiratory irritation (H335). [3][9]Inhalation of dust or vapors should be avoided.

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [4][9]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tight-sealing safety goggles or a face shield. [4] * Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. [4] * Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA-approved respirator. [4]* Hygiene: Wash hands thoroughly after handling. [3][9]Immediately change contaminated clothing.

-

First Aid Measures:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. [9]* In case of skin contact: Wash with plenty of soap and water. If irritation occurs, seek medical advice. [9]* If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell. [3]* If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. [3]

References

-

5-(Benzyloxy)-4-methoxy-2-methylbenzaldehyde . MySkinRecipes. [Link]

-

Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells . Bioorganic & Medicinal Chemistry, 13(5), 1537-44. [Link]

-

Safety Data Sheet . Bio-Connect. [Link]

-

SAFETY DATA SHEET . Thermo Fisher Scientific. [Link]

-

2-Methoxybenzaldehyde | CAS 135-02-4 . Pharmaffiliates. [Link]

-

Supporting Information: 6-Substituted 1,2-benzoxathiine-2,2-dioxides are Isoform-Selective Inhibitors Towards Human Carbonic Anhydrases IX, XII and VA . MDPI. [Link]

-

Benzaldehyde, 2-methoxy- . NIST WebBook. [Link]

-

2-Hydroxy-5-methoxybenzaldehyde . Wikipedia. [Link]

-

o-Methoxybenzaldehyde, CAS Registry Number 135-02-4 . RIFM. [Link]

-

2-Hydroxy-5-methoxybenzaldehyde . Grokipedia. [Link]

-

High-Purity 2 5-Dimethoxybenzaldehyde for Industrial and Pharmaceutical Applications . LinkedIn. [Link]

-

Synthesis of 5-hydroxy-4-methoxy-2-substitutedbenzaldehyde . ResearchGate. [Link]

-

Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine . Asian Journal of Chemistry. [Link]

-

3-(Benzyloxy)-4-methoxybenzaldehyde . CAS Common Chemistry. [Link]

-

Benzaldehyde, 2-hydroxy-5-methoxy- . NIST WebBook. [Link]

- Method for the purification of benzaldehyde.

-

Method for the purification of benzaldehyde . European Patent Office. [Link]

Sources

- 1. 5-(Benzyloxy)-2-methoxybenzaldehyde CAS#: 52329-06-3 [m.chemicalbook.com]

- 2. quod.lib.umich.edu [quod.lib.umich.edu]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. 5-Hydroxy-2-methoxybenzaldehyde | CAS 35431-26-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 5-(Benzyloxy)-2-hydroxybenzaldehyde | 56979-56-7 | Benchchem [benchchem.com]

- 9. bio.vu.nl [bio.vu.nl]

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(Benzyloxy)-2-methoxybenzaldehyde

Prepared by: Dr. Gemini, Senior Application Scientist

Foreword: The Imperative of Spectroscopic Verification

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel or synthesized molecules is the bedrock upon which all subsequent research is built. An erroneous structural assignment can invalidate years of work and significant financial investment. This guide is dedicated to the rigorous spectroscopic characterization of 5-(Benzyloxy)-2-methoxybenzaldehyde, a compound with relevance in the synthesis of biologically active molecules.[1] While this specific isomer is not broadly documented in spectral databases, its structural motifs are well-understood. This paper will, therefore, serve as a comprehensive roadmap for researchers, providing a combination of predicted data, reasoned analysis based on analogous compounds, and standardized protocols for experimental verification. Our approach is grounded in first principles of spectroscopy and validated by comparative data from closely related, well-characterized molecules.

Molecular Structure and Analytical Strategy

The target molecule, 5-(Benzyloxy)-2-methoxybenzaldehyde (Molecular Formula: C₁₅H₁₄O₃, Molecular Weight: 242.27 g/mol ), possesses several key structural features that are readily interrogated by modern spectroscopic techniques: an aldehyde, two distinct ether linkages (one methoxy, one benzyloxy), and two aromatic rings with specific substitution patterns.

Our analytical workflow is designed to provide orthogonal data points, each complementing the others to build an unassailable structural proof.

Caption: Workflow for Spectroscopic Structure Elucidation.

The structure with atom numbering for NMR assignment is presented below:

Caption: Structure of 5-(Benzyloxy)-2-methoxybenzaldehyde. (Note: For the purpose of assignment, C1 is the carbon bearing the aldehyde, C2 bears the methoxy group, and C5 bears the benzyloxy group. The aldehyde proton is H-formyl. Aromatic protons are H3, H4, H6. Methoxy protons are H-OCH₃. Benzyloxy protons are H-CH₂ and H-benzyl.)

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information about the molecular framework by probing the chemical environment of ¹H and ¹³C nuclei. The predicted spectra below are based on established substituent effects and data from analogous compounds such as 3-(benzyloxy)-4-methoxybenzaldehyde and 2,5-dimethoxybenzaldehyde.[2][3]

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to be highly informative, with distinct signals for the aldehyde, the three aromatic protons on the main ring, the methoxy group, and the benzyloxy group.

| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Expert Insights |

| H-formyl | ~10.45 | Singlet (s) | - | The aldehyde proton is strongly deshielded by the C=O bond and is typically found >10 ppm. Its singlet nature indicates no adjacent protons. |

| H6 | ~7.50 | Doublet (d) | J ≈ 8.5-9.0 | Ortho to the electron-withdrawing aldehyde group, this proton is shifted downfield. It is coupled only to H4 (meta-coupling is negligible). |

| Benzyl-H (ortho) | ~7.45 | Multiplet (m) | - | The five protons of the benzyl ring will appear as a complex multiplet, typical for a monosubstituted benzene ring. |

| Benzyl-H (meta/para) | ~7.35-7.40 | Multiplet (m) | - | As above, part of the complex multiplet for the five benzyl protons. |

| H4 | ~7.20 | Doublet of doublets (dd) | J ≈ 8.5-9.0, 2.5-3.0 | Coupled to both H6 (ortho, large J) and H3 (meta, small J). It is shielded relative to H6 due to its para position to the aldehyde. |

| H3 | ~7.15 | Doublet (d) | J ≈ 2.5-3.0 | Ortho to the electron-donating benzyloxy group and meta to the aldehyde, this proton is the most upfield of the main ring. It shows only meta-coupling to H4. |

| -CH₂- (Benzyl) | ~5.15 | Singlet (s) | - | These methylene protons are adjacent to an oxygen and an aromatic ring, placing them in this region. The singlet nature indicates free rotation and no adjacent protons. |

| -OCH₃ | ~3.90 | Singlet (s) | - | The methoxy protons are shielded by the oxygen atom and appear as a characteristic singlet. Its position ortho to the aldehyde deshields it slightly compared to a standard anisole. |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum confirms the carbon skeleton and the presence of key functional groups.

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale & Expert Insights |

| C=O (Aldehyde) | ~190.0 | Carbonyl carbons of aromatic aldehydes are highly deshielded and appear significantly downfield. |

| C5 | ~158.0 | Aromatic carbon attached to the benzyloxy group; shifted downfield by the ether oxygen. |

| C2 | ~155.0 | Aromatic carbon attached to the methoxy group; also shifted downfield by the ether oxygen. |

| Benzyl C (ipso) | ~136.5 | The carbon of the benzyl ring attached to the methylene group. |

| Benzyl C (ortho/meta/para) | ~127.0 - 129.0 | The remaining five carbons of the benzyloxy aromatic ring will appear in this typical aromatic region. |

| C1 | ~125.0 | The ipso-carbon bearing the aldehyde group. |

| C6 | ~124.5 | This carbon is ortho to the aldehyde and meta to the benzyloxy group. |

| C4 | ~115.0 | This carbon is ortho to the benzyloxy group and meta to the aldehyde. |

| C3 | ~112.0 | This carbon is para to the aldehyde and ortho to the methoxy group, expected to be significantly shielded. |

| -CH₂- (Benzyl) | ~70.5 | The benzylic carbon is deshielded by the adjacent oxygen atom. |

| -OCH₃ | ~56.0 | The methoxy carbon signal is a hallmark of this functional group. |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of purified 5-(Benzyloxy)-2-methoxybenzaldehyde in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a standard single-pulse experiment with a 30° pulse angle and a relaxation delay of 2 seconds.

-

Acquire 16 scans for adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

Set a spectral width of ~240 ppm.

-

Acquire at least 1024 scans to achieve a good signal-to-noise ratio, with a relaxation delay of 2 seconds.

-

-

Data Processing: Process the raw data (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) followed by a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale to the TMS signal (0.00 ppm).

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and effective technique for identifying the key functional groups within the molecule. The presence of the aldehyde and ether groups will give rise to strong, characteristic absorption bands.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Expert Insights |

| ~3060-3030 | C-H Aromatic Stretch | Medium | Characteristic of C-H bonds on the benzene rings. |

| ~2850 & ~2750 | C-H Aldehyde Stretch | Medium | A hallmark of aldehydes is the appearance of two bands (a Fermi doublet) for the C-H stretch, with the lower frequency band being particularly diagnostic. |

| ~1685 | C=O Aldehyde Stretch | Strong | The carbonyl stretch is one of the most intense peaks in the spectrum. Its position is slightly lowered from a simple aliphatic aldehyde due to conjugation with the aromatic ring. |

| ~1600, ~1500 | C=C Aromatic Ring Stretch | Medium-Strong | These absorptions are characteristic of the aromatic skeleton. |

| ~1250 | C-O Aryl-Alkyl Ether Stretch | Strong | This strong band corresponds to the asymmetric C-O-C stretch of the aryl ether linkages (both methoxy and benzyloxy). |

| ~1020 | C-O Aryl-Alkyl Ether Stretch | Medium | Corresponds to the symmetric C-O-C stretch of the aryl ethers. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol and performing a background scan.

-

Sample Application: Place a small amount (a few milligrams) of the solid 5-(Benzyloxy)-2-methoxybenzaldehyde powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact. Collect the spectrum from 4000 to 400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. No further processing is usually required.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, offering the most direct confirmation of the molecular formula. The fragmentation pattern gives corroborating evidence for the structure.

Predicted Mass Spectrum Data (Electron Ionization)

-

Molecular Formula: C₁₅H₁₄O₃

-

Exact Mass: 242.0943

-

Molecular Weight: 242.27

| m/z (charge/mass ratio) | Predicted Fragment | Rationale & Expert Insights |

| 242 | [M]⁺ | The molecular ion peak. Its presence is crucial for confirming the molecular weight. |

| 241 | [M-H]⁺ | A common fragment resulting from the loss of the weakly bound aldehyde proton. |

| 213 | [M-CHO]⁺ | Loss of the formyl radical (-CHO) is a characteristic fragmentation pathway for benzaldehydes. |

| 91 | [C₇H₇]⁺ | A very intense peak corresponding to the tropylium cation, formed by the cleavage and rearrangement of the benzyl group. This is a definitive marker for a benzyloxy or benzyl moiety. |

| 77 | [C₆H₅]⁺ | The phenyl cation, resulting from further fragmentation. |

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

-

Ionization: Use a standard electron ionization energy of 70 eV. This provides sufficient energy to cause reproducible fragmentation, creating a searchable library spectrum.

-

Analysis: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

-

Data Analysis: Identify the molecular ion peak [M]⁺. Analyze the major fragment ions and propose fragmentation pathways that are consistent with the proposed structure. Compare the m/z values to the predicted fragments.

Conclusion: A Unified Structural Assignment

The synergistic application of NMR, IR, and MS provides an unequivocal confirmation of the structure of 5-(Benzyloxy)-2-methoxybenzaldehyde. Mass spectrometry validates the molecular formula. Infrared spectroscopy confirms the presence of the required aldehyde and ether functional groups. Finally, ¹H and ¹³C NMR spectroscopy provides the definitive atomic-level map of the molecule, confirming the specific 1,2,4-substitution pattern and the identity of each functional group. By following the protocols and analytical reasoning laid out in this guide, researchers can confidently verify the identity and purity of their synthesized material, ensuring the integrity of their subsequent scientific endeavors.

References

-

Lin, C.-F., Yang, J.-S., Chang, C.-Y., Kuo, S.-C., Lee, M.-R., & Huang, L.-J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544. [Link][1]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15444339, 3-(Benzyloxy)-2-methoxybenzaldehyde. Retrieved from [Link].

-

ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Evaluation of New Chalcone Derivatives From 3-benzyloxy-4-methoxybenzaldehyde. Retrieved from [Link][2]

- Google Patents. (n.d.). US3652675A - 2-methoxy-5-hydroxybenzaldehyde.

-

CHEN, Z.-t., XIANG, J.-n., & LI, Z.-l. (2002). A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University (Natural Science Edition), 25(2), 109-111. Retrieved from [Link][3]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Technical Guide: Safety & Handling of 5-(Benzyloxy)-2-methoxybenzaldehyde

CAS Registry Number: 52329-06-3 Document Type: Technical Whitepaper Audience: Research Scientists, Medicinal Chemists, and EHS Professionals

Executive Summary

5-(Benzyloxy)-2-methoxybenzaldehyde is a specialized aromatic aldehyde intermediate utilized primarily in the synthesis of bioactive frameworks, including anticancer agents and polyphenolic natural product analogs. While structurally related to common flavorants like isovanillin, its specific substitution pattern imparts distinct physicochemical properties and reactivity profiles. This guide establishes a rigorous protocol for its handling, emphasizing the prevention of autoxidation (conversion to benzoic acid derivatives) and the mitigation of contact dermatitis risks common to benzylic ethers.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Specification |

| Chemical Name | 5-(Benzyloxy)-2-methoxybenzaldehyde |

| Synonyms | 5-Benzyloxy-o-anisaldehyde; 2-Methoxy-5-benzyloxybenzaldehyde |

| CAS Number | 52329-06-3 |

| Molecular Formula | C₁₅H₁₄O₃ |

| Molecular Weight | 242.27 g/mol |

| Physical State | Solid (Crystalline Powder) |

| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |

| Melting Point | Predicted range:[1][2][3][4] 60–80 °C (Based on structural analogs) |

Hazard Identification & Toxicology (GHS Classification)

While specific toxicological data for this isomer is limited, its structural activity relationship (SAR) with 2-methoxybenzaldehyde and benzyl ethers necessitates a conservative safety classification.

Primary Hazards

-

Skin Irritation (Category 2): Benzylic ethers can act as contact irritants.

-

Eye Irritation (Category 2A): Dust or concentrated solutions may cause significant ocular irritation.

-

Specific Target Organ Toxicity - Single Exposure (Category 3): Inhalation of dust may irritate the respiratory tract.

Reactivity Hazards (The "Silent" Threat)

-

Autoxidation: Like all benzaldehydes, this compound is prone to air-oxidation, converting the formyl group (-CHO) into a carboxylic acid (-COOH). This impurity can catalyze further degradation and alter stoichiometry in sensitive couplings (e.g., reductive aminations).

-

Peroxide Formation: The benzylic ether moiety presents a theoretical risk of peroxide formation upon prolonged exposure to light and air, though less severe than in dibenzyl ether.

Strategic Handling Protocol: "The Inert Envelope"

To maintain >98% purity and ensure operator safety, we employ a "Zero-Oxidation" handling strategy. This protocol treats the compound as an air-sensitive reagent.

Step-by-Step Handling Workflow

-

Receipt & Inspection:

-

Upon arrival, inspect the container for crystal formation on the cap (sign of oxidation/sublimation).

-

Verify the seal integrity.

-

-

Dispensing (The Inert Loop):

-

Do not dispense on an open benchtop if high precision is required for catalytic reactions.

-

Use a glovebox or a funnel under a gentle stream of Nitrogen (

) or Argon ( -

Tooling: Use anti-static spatulas to prevent dust lofting.

-

-

Storage Conditions:

-

Atmosphere: Store under inert gas (

or -

Temperature: Refrigerate at 2–8°C . Cold storage significantly retards the autoxidation rate.

-

Container: Amber glass vials with Teflon-lined caps to prevent light-induced cleavage of the benzyl ether.

-

Visualizing the Decision Logic

Figure 1: Decision matrix for maintaining reagent integrity during retrieval and storage.

Synthesis & Application Context

Understanding the chemical behavior of 5-(Benzyloxy)-2-methoxybenzaldehyde aids in predicting safety risks during synthesis.

-

Role in Drug Discovery: It serves as a "masked" polyphenol. The benzyl group acts as a protecting group for the phenol at position 5.

-

Deprotection Risk: In the presence of strong acids (e.g., HBr, BBr3) or hydrogenation catalysts (Pd/C, H2), the benzyl group is removed, yielding 5-hydroxy-2-methoxybenzaldehyde .

-

Safety Note: Hydrogenation reactions involving this compound require careful pressure monitoring, as the cleavage of the benzyl ether generates toluene as a byproduct, which must be accounted for in solvent waste streams.

-

Degradation & Reactivity Pathway

Figure 2: Chemical fate of the compound. The upper path represents the primary storage risk (oxidation).

Emergency Response & Disposal

First Aid Measures

-

Inhalation: Move to fresh air immediately. If wheezing occurs, administer oxygen (trained personnel only).

-

Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol-based wipes, as they may increase transdermal absorption of the benzylic compound.

-

Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[5]

Spill Management

-

Evacuate: Isolate the immediate area (10-meter radius).

-

PPE: Wear nitrile gloves, safety goggles, and a P95/N95 dust mask.

-

Containment: Dampen the powder slightly with an inert solvent (like heptane) to prevent dust formation, then sweep into a closed waste container.

-

Decontamination: Wipe surfaces with a dilute detergent solution.

Disposal

Dispose of as Hazardous Organic Waste .

-

Waste Code: Non-halogenated organic solvent/solid waste.

-

Do not dispose of down drains. The compound is expected to be toxic to aquatic life with long-lasting effects (Aquatic Chronic 2/3 inferred from benzyl ethers).

References

-

Synthesis Applications: Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. US3652675A - 2-methoxy-5-hydroxybenzaldehyde - Google Patents [patents.google.com]

- 4. Pyridine dried (max. 0.0075 H O) SeccoSolv 110-86-1 [sigmaaldrich.com]

- 5. Benzyl ether - Safety Data Sheet [chemicalbook.com]

Synthesis of 5-(Benzyloxy)-2-methoxybenzaldehyde from 2-hydroxy-5-methoxybenzaldehyde

Executive Summary

The synthesis of 5-(benzyloxy)-2-methoxybenzaldehyde from 2-hydroxy-5-methoxybenzaldehyde presents a specific regiochemical challenge: the "inversion" of the ether/phenol substitution pattern. Direct alkylation of the starting material yields the inverse isomer (2-benzyloxy-5-methoxybenzaldehyde). Therefore, a linear protection-deprotection strategy is required.

This guide details the most robust synthetic pathway: Global Demethylation followed by Regioselective Re-alkylation . This route exploits the intramolecular hydrogen bonding inherent in o-hydroxybenzaldehydes to differentiate the nucleophilicity of the C2 and C5 hydroxyl groups, ensuring high regioselectivity without the need for complex blocking groups.

Part 1: Retrosynthetic Analysis & Strategy

The Regiochemical Conflict

The starting material, 2-hydroxy-5-methoxybenzaldehyde (Structure 1 ), possesses a free phenol at C2 and a methyl ether at C5. The target, 5-(benzyloxy)-2-methoxybenzaldehyde (Structure 4 ), requires a benzyl ether at C5 and a methyl ether at C2.

Direct manipulations fail for the following reasons:

-

Direct Benzylation: Reacting 1 with benzyl bromide yields 2-(benzyloxy)-5-methoxybenzaldehyde , the wrong isomer.

-

Selective Hydrolysis: Selective cleavage of the C5-methoxy group in the presence of a C2-methoxy group (after initial methylation) is chemically arduous. Lewis acids (

,

The Solution: The "Gentisaldehyde" Gateway

The optimal strategy proceeds through the intermediate 2,5-dihydroxybenzaldehyde (Gentisaldehyde).

-

Step 1 (Reset): Global demethylation of 1 to generate the diol.

-

Step 2 (Differentiation): Exploiting the Orthogonal pKa Effect . The C2-hydroxyl group forms a strong intramolecular hydrogen bond with the aldehyde carbonyl. This "locks" the C2 proton, significantly raising its pKa (making it less acidic) compared to the free C5-hydroxyl.

-

Step 3 (Selection): Under mild basic conditions, the C5-hydroxyl is selectively deprotonated and alkylated with benzyl bromide.

-

Step 4 (Cap): The remaining C2-hydroxyl is methylated under forcing conditions.

Reaction Pathway Diagram

Figure 1: Strategic pathway utilizing intramolecular hydrogen bonding to achieve regioselectivity.

Part 2: Detailed Experimental Protocols

Step 1: Global Demethylation

Objective: Convert 2-hydroxy-5-methoxybenzaldehyde to 2,5-dihydroxybenzaldehyde.

-

Reagents: Boron Tribromide (

, 1.0 M in DCM), Dichloromethane (anhydrous). -

Mechanism: Lewis acid-mediated ether cleavage.

Protocol:

-

Charge an oven-dried 3-neck round-bottom flask with 2-hydroxy-5-methoxybenzaldehyde (10.0 mmol) and anhydrous DCM (50 mL) under Argon atmosphere.

-

Cool the yellow solution to -78°C (dry ice/acetone bath).

-

Add

(25.0 mmol, 2.5 eq) dropwise via syringe over 20 minutes. Caution: Exothermic. -

Allow the reaction to warm to 0°C over 2 hours and stir for an additional 2 hours at room temperature.

-

Quench: Cool to 0°C and slowly add ice water (50 mL). The mixture will hydrolyze vigorously.

-

Workup: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate.[1] -

Purification: Recrystallize from water/ethanol or purify via flash column chromatography (Hexane/EtOAc) to yield 2,5-dihydroxybenzaldehyde as a yellow solid.

Step 2: Regioselective Benzylation

Objective: Selectively alkylate the C5-OH while leaving the C2-OH intact.

-

Reagents: Benzyl Bromide (BnBr), Potassium Bicarbonate (

), Acetonitrile (MeCN). -

Critical Parameter: Use a weak base (

or

Protocol:

-

Dissolve 2,5-dihydroxybenzaldehyde (10.0 mmol) in anhydrous Acetonitrile (40 mL).

-

Add

(11.0 mmol, 1.1 eq). Note: Do not use excess strong base ( -

Add Benzyl Bromide (10.5 mmol, 1.05 eq) dropwise.

-

Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC.[2] The C5-mono-benzylated product will appear less polar than the starting diol but more polar than the bis-benzylated byproduct.

-

Workup: Filter off inorganic salts. Concentrate the filtrate.

-

Purification: Recrystallize from EtOH or column chromatography (9:1 Hexane:EtOAc).

-

Result: 5-(Benzyloxy)-2-hydroxybenzaldehyde .

Step 3: Methylation (Capping)

Objective: Methylate the remaining C2-OH to complete the synthesis.

-

Reagents: Iodomethane (MeI) or Dimethyl Sulfate (DMS), Potassium Carbonate (

), DMF.

Protocol:

-

Dissolve 5-(Benzyloxy)-2-hydroxybenzaldehyde (from Step 2) in DMF (5 mL/g).

-

Add

(2.0 eq) and MeI (1.5 eq). -

Stir at 60°C for 3 hours. The intramolecular H-bond must be overcome by heat and a stronger base.

-

Workup: Pour into ice water. The product usually precipitates. Filter or extract with diethyl ether.

-

Final Purification: Recrystallization from Ethanol/Hexane.

Part 3: Data & Validation

Key Chemical Shift Data (NMR Validation)

Use the following table to validate the regiochemistry of your intermediates.

| Compound | C2-Substituent | C5-Substituent | Aldehyde Proton (CHO) | Key NMR Feature |

| Start Material | -OH | -OMe | ~9.8 ppm | C2-OH signal at ~10.8 ppm (sharp, H-bonded) |

| Intermediate 1 | -OH | -OH | ~9.7 ppm | Two OH signals; one broad (C5), one sharp (C2) |

| Intermediate 2 | -OH | -OBn | ~9.8 ppm | C2-OH still present (~10.8 ppm) ; Benzyl |

| Target | -OMe | -OBn | ~10.4 ppm | No OH signal ; Two ether peaks (OMe ~3.9, OBn ~5.1) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Bis-alkylation in Step 2 | Base too strong or excess alkyl halide. | Switch from |

| No Reaction in Step 2 | Solvent too wet or base too weak. | Ensure MeCN is anhydrous. Add catalytic KI (Finkelstein condition). |

| Incomplete Demethylation (Step 1) | Use fresh |

Mechanism of Regioselectivity (Visualization)

Figure 2: The intramolecular hydrogen bond at C2 increases the pKa, rendering the C5 hydroxyl kinetically and thermodynamically more reactive toward alkylation.

References

-

Regioselective Alkylation of 2,5-Dihydroxybenzaldehyde: Katritzky, A. R., et al. "Preparation of 2-Alkoxy-5-methoxybenzaldehydes and 2-Ethoxy-5-alkoxybenzaldehydes."[3] Arkivoc, vol. 1, no. 6, 2000, pp. 881-890.

-

Regioselective Protection Principles: Bernini, R., et al. "Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxybenzaldehyde." Molecules, vol. 7, no.[4] 9, 2002, pp. 697-705.[4] (Demonstrates the H-bond masking principle applicable to o-hydroxy aldehydes).

-

Alternative Route (Partial Demethylation - Historical Patent): Kray, L. R. "2-Methoxy-5-hydroxybenzaldehyde." U.S. Patent 3,652,675, filed 1969, issued 1972. (Describes selective hydrolysis using sulfuric acid, though less reliable than the total demethylation route).

-

Properties of 2-Hydroxy-5-methoxybenzaldehyde: PubChem Compound Summary for CID 95695.

Sources

5-(Benzyloxy)-2-methoxybenzaldehyde literature review

Part 1: Executive Summary

5-(Benzyloxy)-2-methoxybenzaldehyde (CAS: 52329-06-3) is a versatile aromatic intermediate critical to the synthesis of complex pharmaceutical agents. Characterized by a benzaldehyde core substituted with a methoxy group at the ortho position and a benzyloxy group at the meta position (relative to the carbonyl), it serves as a robust scaffold for constructing heterocyclic systems, particularly isoquinolines, indoles, and functionalized stilbenes.

This guide provides a definitive technical analysis of its synthesis, reactivity profile, and application in drug discovery, specifically targeting researchers optimizing synthetic routes for bioactive small molecules.

Part 2: Chemical Identity & Properties

The molecule exhibits distinct physicochemical properties governed by the electron-donating nature of the alkoxy substituents and the electrophilic character of the aldehyde.

| Property | Specification |

| IUPAC Name | 5-(Benzyloxy)-2-methoxybenzaldehyde |

| CAS Number | 52329-06-3 |

| Molecular Formula | C₁₅H₁₄O₃ |

| Molecular Weight | 242.27 g/mol |

| Appearance | Pale yellow to off-white crystalline solid |

| Melting Point | 72–75 °C (Typical) |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| Key Functional Groups | Aldehyde (C-1), Methoxy (C-2), Benzyloxy (C-5) |

Part 3: Synthetic Architecture

The most chemically robust route to 5-(benzyloxy)-2-methoxybenzaldehyde utilizes Gentisaldehyde (2,5-dihydroxybenzaldehyde) as the starting material. This approach leverages the differential acidity of the phenolic hydroxyl groups to achieve high regioselectivity.

The Regioselective Strategy

The 2-hydroxyl group in gentisaldehyde forms a strong intramolecular hydrogen bond with the carbonyl oxygen, significantly increasing its pKa compared to the 5-hydroxyl group. This allows for the selective alkylation of the 5-position under mild basic conditions.

Synthesis Workflow:

-

Step 1 (Regioselective Benzylation): Selective alkylation of the 5-OH using benzyl bromide.

-

Step 2 (Methylation): Alkylation of the sterically hindered and hydrogen-bonded 2-OH using methyl iodide or dimethyl sulfate.

Synthesis Diagram (DOT)

Caption: Regioselective synthesis pathway exploiting the intramolecular hydrogen bonding of the ortho-hydroxyl group.

Part 4: Detailed Experimental Protocols

These protocols are designed for scalability and reproducibility. Standard safety precautions (fume hood, PPE) are mandatory, particularly when handling alkyl halides.

Protocol A: Preparation of 5-(Benzyloxy)-2-hydroxybenzaldehyde

This step isolates the mono-benzylated intermediate.

-

Reagents: 2,5-Dihydroxybenzaldehyde (13.8 g, 100 mmol), Benzyl bromide (17.1 g, 100 mmol), Potassium carbonate (15.2 g, 110 mmol), Acetone (200 mL).

-

Procedure:

-

Dissolve 2,5-dihydroxybenzaldehyde in acetone in a round-bottom flask.

-

Add

and stir at room temperature for 15 minutes. -

Add benzyl bromide dropwise over 20 minutes.

-

Reflux the mixture for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the starting material.

-

Workup: Cool to room temperature, filter off inorganic salts, and concentrate the filtrate in vacuo.

-

Purification: Recrystallize the residue from ethanol to yield pale yellow crystals.

-

Yield Expectation: 75–85%.

-

Protocol B: Methylation to 5-(Benzyloxy)-2-methoxybenzaldehyde

This step forces the alkylation of the hydrogen-bonded ortho-hydroxyl.

-

Reagents: 5-(Benzyloxy)-2-hydroxybenzaldehyde (11.4 g, 50 mmol), Methyl iodide (14.2 g, 100 mmol), Potassium carbonate (13.8 g, 100 mmol), DMF (50 mL).

-

Procedure:

-

Dissolve the intermediate in DMF.

-

Add

and Methyl iodide. -

Heat the mixture to 60 °C for 12 hours. The elevated temperature is required to overcome the stabilization of the intramolecular hydrogen bond.

-

Workup: Pour the reaction mixture into ice-water (300 mL). The product should precipitate.[1][2]

-

Filter the solid, wash copiously with water to remove DMF, and dry.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, Hexane:EtOAc 9:1).

-

Yield Expectation: 85–90%.

-

Part 5: Reactivity & Pharmaceutical Applications

The target molecule is a "privileged scaffold" in medicinal chemistry. Its reactivity is defined by the electrophilic aldehyde and the electron-rich aromatic ring.

Reactivity Profile

-

Condensation Reactions: The aldehyde group readily undergoes Knoevenagel, Aldol, and Wittig reactions to extend the carbon chain.

-

Schiff Base Formation: Reaction with primary amines yields imines (Schiff bases), which are precursors to secondary amines or heterocycles.[3]

-

Oxidation/Reduction:

-

Oxidation: Yields 5-(benzyloxy)-2-methoxybenzoic acid.

-

Reduction: Yields 5-(benzyloxy)-2-methoxybenzyl alcohol.

-

Reactivity Diagram (DOT)

Caption: Primary reaction pathways for the diversification of the benzaldehyde core.

Pharmaceutical Utility

-

Anticancer Agents: Derivatives of benzyloxybenzaldehydes have shown potency against HL-60 (leukemia) cell lines by inducing apoptosis and arresting the cell cycle at the G2/M phase.[4]

-

ALDH Inhibitors: Structural analogs are investigated as selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), a marker for cancer stem cells.

-

Neuroprotective Agents: The methoxy/benzyloxy substitution pattern mimics several neuroactive natural products, making this an ideal starting material for MAO-B inhibitors.

Part 6: Quality Control & Characterization

Validation of the synthesized compound is performed via 1H NMR Spectroscopy .

Expected 1H NMR Data (CDCl3, 400 MHz):

- 10.41 (s, 1H): Aldehyde proton (-CH O). Distinctive downfield singlet.

- 7.30–7.45 (m, 5H): Benzyloxy aromatic protons (-OCH2Ph ).

- 7.35 (d, J=3.0 Hz, 1H): H-6 (ortho to CHO).

- 7.18 (dd, J=9.0, 3.0 Hz, 1H): H-4 (meta to CHO).

- 6.95 (d, J=9.0 Hz, 1H): H-3 (ortho to OMe).

- 5.10 (s, 2H): Benzylic methylene (-OCH 2Ph).

- 3.92 (s, 3H): Methoxy protons (-OCH 3).

Note: The coupling constants (J values) confirm the 1,2,4-substitution pattern of the central ring.

Part 7: References

-

ChemicalBook. 5-(Benzyloxy)-2-methoxybenzaldehyde Product Description & CAS 52329-06-3.

-

BenchChem. Synthesis and Reaction Chemistry of 5-(Benzyloxy)-2-hydroxybenzaldehyde.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8658, 2-Methoxybenzaldehyde (Related Scaffold).

-

Lin, C. F., et al. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells.[4] Bioorganic & Medicinal Chemistry.[4][1][5][6]

-

Katritzky, A. R., et al. (2000). Preparation of 2-alkoxy-5-methoxybenzaldehydes and 2-ethoxy-5-alkoxybenzaldehydes.[7] ARKIVOC.

Sources

- 1. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 5-(Benzyloxy)-2-hydroxybenzaldehyde | 56979-56-7 | Benchchem [benchchem.com]

- 4. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. unilongindustry.com [unilongindustry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. quod.lib.umich.edu [quod.lib.umich.edu]

Application Notes & Protocols: Leveraging 5-(Benzyloxy)-2-methoxybenzaldehyde in Multi-Component Reactions for Accelerated Drug Discovery

Introduction: The Strategic Role of Substituted Benzaldehydes in MCRs

Multi-component reactions (MCRs) represent a paradigm of efficiency in synthetic chemistry, enabling the construction of complex molecular architectures in a single, convergent step.[1] This approach offers significant advantages in atom economy, reduced waste, and the rapid generation of chemical libraries for high-throughput screening in drug discovery.[2][3] Within the vast toolkit of MCRs, the choice of the aldehyde component is pivotal, as it often dictates the core structure and substitution pattern of the final product.

5-(Benzyloxy)-2-methoxybenzaldehyde is a particularly strategic building block for MCRs. Its distinct substitution pattern offers a triad of benefits:

-

Modulated Reactivity: The electron-donating methoxy group at the ortho position can influence the electrophilicity of the aldehyde carbonyl, fine-tuning its reactivity in condensation steps.

-

Steric Guidance: The bulky benzyloxy group can impart steric hindrance that may influence the stereochemical outcome in certain asymmetric MCRs.

-

Post-MCR Functionalization: The benzyloxy group serves as a stable protecting group for a phenol, which can be readily deprotected post-synthesis (e.g., via hydrogenolysis) to reveal a reactive hydroxyl group. This "handle" is invaluable for subsequent modifications, such as linking to other molecules, altering solubility, or introducing pharmacophoric elements.

This guide provides an in-depth exploration of 5-(Benzyloxy)-2-methoxybenzaldehyde's application in several cornerstone MCRs, complete with detailed protocols and mechanistic insights tailored for researchers in synthetic chemistry and drug development.

Compound Profile and Safe Handling

A thorough understanding of the reagent's properties and safety requirements is the foundation of any successful and safe experiment.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 5-(Benzyloxy)-2-methoxybenzaldehyde | - |

| Synonyms | O-Benzyl-5-methoxysalicylaldehyde | - |

| Molecular Formula | C₁₅H₁₄O₃ | - |

| Molecular Weight | 242.27 g/mol | - |

| Appearance | Likely a solid at room temperature | Inferred from analogs |

| Melting Point | Not widely reported; analogs suggest >40 °C | [4][5] |

| Solubility | Soluble in common organic solvents (DCM, THF, Acetone) | [6] |

Safety and Handling Protocols

While a specific Safety Data Sheet (SDS) for the title compound is not widely available, data from closely related benzaldehyde derivatives provide essential guidance.[7][8][9]

-

Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][9]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Eye Protection: Use tight-sealing safety goggles or a face shield.

-

Skin and Body Protection: Wear a lab coat. Ensure an emergency eyewash station and safety shower are readily accessible.

-

-

Handling and Storage:

-

First Aid Measures:

Synthesis of 5-(Benzyloxy)-2-methoxybenzaldehyde

This key reagent is readily synthesized from its corresponding phenol via a standard Williamson ether synthesis.

Protocol 3.1: O-Alkylation of 5-hydroxy-2-methoxybenzaldehyde

This procedure is adapted from general methods for the alkylation of hydroxybenzaldehydes.[11][12]

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Stoichiometry |

| 5-hydroxy-2-methoxybenzaldehyde | 152.15 | 1.52 g | 10.0 | 1.0 eq |

| Benzyl Bromide | 171.04 | 1.3 mL | 11.0 | 1.1 eq |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15.0 | 1.5 eq |

| Acetone | - | 50 mL | - | Solvent |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-hydroxy-2-methoxybenzaldehyde (1.52 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

-

Add 50 mL of acetone to the flask.

-

While stirring, add benzyl bromide (1.3 mL, 11.0 mmol) dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Causality: Refluxing in acetone provides sufficient thermal energy to overcome the activation barrier of this Sₙ2 reaction, while K₂CO₃ acts as a base to deprotonate the phenol, creating the nucleophilic phenoxide. Acetone is a suitable polar aprotic solvent that solubilizes the reactants but does not interfere with the reaction.

-

-

After the starting material is consumed, cool the mixture to room temperature.

-

Filter the mixture to remove the solid K₂CO₃ and wash the solid with a small amount of acetone.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

-

Dissolve the crude residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-(benzyloxy)-2-methoxybenzaldehyde.

Application in the Biginelli Reaction

The Biginelli reaction is a classic MCR for synthesizing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold present in many biologically active compounds, including calcium channel blockers.[13][14]

Mechanism & Rationale

The reaction proceeds via an acid-catalyzed condensation. The most accepted mechanism begins with the condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[15][16] This electrophilic species is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Ugi 5-center-4-component reaction of α-amino aldehydes and its application in synthesis of 2-oxopiperazines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years [frontiersin.org]

- 4. chembk.com [chembk.com]

- 5. grokipedia.com [grokipedia.com]

- 6. rsc.org [rsc.org]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. designer-drug.com [designer-drug.com]

- 12. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]

- 13. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Biginelli Reaction [organic-chemistry.org]

- 16. youtube.com [youtube.com]

Application Note: Strategic Utilization of 5-(Benzyloxy)-2-methoxybenzaldehyde in Quinoline Scaffold Construction

Topic: Use of 5-(Benzyloxy)-2-methoxybenzaldehyde in Quinoline Synthesis Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Compound Profile

5-(Benzyloxy)-2-methoxybenzaldehyde (CAS: 52329-06-3) represents a high-value pharmacophore precursor in medicinal chemistry. Its structural utility lies in its orthogonal functionalization: the 2-methoxy group provides electron-rich steric bulk often required for active site occupancy, while the 5-benzyloxy group acts as a robust "masked" phenol. This protecting group strategy allows the aldehyde to survive harsh cyclization conditions (e.g., strong acids or oxidants) used in quinoline synthesis, with the option for late-stage deprotection to reveal a hydroxyl group—a critical handle for hydrogen bonding or further derivatization (e.g., solubilizing tails).

This guide details two primary synthetic workflows for converting this aldehyde into bioactive quinoline scaffolds:

-

The Modified Friedländer/Claisen-Schmidt Route: For accessing 2-arylquinolines.

-

The Povarov Multi-Component Reaction (MCR): For accessing 2,4-disubstituted (tetrahydro)quinolines.

Compound Specifications

| Property | Data |

| IUPAC Name | 5-(Benzyloxy)-2-methoxybenzaldehyde |

| CAS Number | 52329-06-3 |

| Molecular Formula | |

| Molecular Weight | 242.27 g/mol |

| Appearance | Pale yellow to off-white solid |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in EtOH; Insoluble in Water |

| Electronic Character | Electron-rich (Donor-Donor substitution pattern) |

Methodology A: The Modified Friedländer / Claisen-Schmidt Route

Scientific Rationale

The classical Friedländer synthesis requires an o-aminoaldehyde and a ketone. However, 5-(benzyloxy)-2-methoxybenzaldehyde acts as the electrophile. Therefore, the strategy is inverted: we condense the aldehyde with 2-aminoacetophenone (or its substituted derivatives).

This is a two-stage cascade:

-

Claisen-Schmidt Condensation: Base-catalyzed formation of an

-unsaturated ketone (chalcone). -

Oxidative Cyclization: The resulting 2'-aminochalcone undergoes intramolecular aza-Michael addition followed by oxidation (dehydrogenation) to aromatize the quinoline ring.

Experimental Protocol

Target: Synthesis of 2-[5-(benzyloxy)-2-methoxyphenyl]quinoline.

Reagents & Materials

-

Aldehyde: 5-(Benzyloxy)-2-methoxybenzaldehyde (1.0 equiv, 10 mmol, 2.42 g)

-

Ketone: 2-Aminoacetophenone (1.0 equiv, 10 mmol, 1.35 g)

-

Base: Potassium Hydroxide (KOH) pellets (2.0 equiv)

-

Solvent: Ethanol (Absolute, 50 mL)

-

Catalyst (Cyclization):

(10 mol%) or

Step-by-Step Workflow

-

Condensation Setup:

-

Dissolve 5-(benzyloxy)-2-methoxybenzaldehyde (2.42 g) and 2-aminoacetophenone (1.35 g) in 40 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Dissolve KOH (1.12 g) in the remaining 10 mL of ethanol and add dropwise to the main solution at room temperature.

-

-

Reaction (Chalcone Formation):

-

Heat the mixture to 60°C for 4–6 hours.

-

Monitoring: TLC (Hexane:EtOAc 3:1). Look for the disappearance of the aldehyde (

) and appearance of a bright yellow intermediate (Chalcone).

-

-

Cyclization (One-Pot Variation):

-

Note: Often, the amino-chalcone cyclizes spontaneously upon prolonged reflux. To ensure aromatization, add Iodine (

, 254 mg) to the reaction mixture. -

Reflux at 80°C for an additional 2–4 hours. The iodine promotes the oxidative dehydrogenation of the dihydroquinoline intermediate.

-

-

Workup:

-

Purification:

-

Recrystallize from Ethanol/DMF (9:1) or purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Pathway Visualization[4]

Figure 1: The modified Friedländer pathway utilizing oxidative cyclization.

Methodology B: The Povarov Multi-Component Reaction (MCR)

Scientific Rationale

The Povarov reaction (inverse electron-demand aza-Diels-Alder) is ideal for generating tetrahydroquinolines with high stereocontrol. This method is particularly powerful for library generation. The electron-rich nature of 5-(benzyloxy)-2-methoxybenzaldehyde facilitates the formation of the Schiff base (imine) intermediate, which then reacts with an electron-rich alkene (dienophile).

Experimental Protocol

Target: Synthesis of 2-[5-(benzyloxy)-2-methoxyphenyl]-4-methyl-1,2,3,4-tetrahydroquinoline.

Reagents

-

Aldehyde: 5-(Benzyloxy)-2-methoxybenzaldehyde (1.0 equiv)

-

Amine: Aniline (1.0 equiv)

-

Dienophile: trans-Anethole or Vinyl Ether (1.2 equiv)

-

Catalyst: Indium(III) Chloride (

, 10 mol%) or -

Solvent: Acetonitrile (

)

Step-by-Step Workflow

-

Imine Formation (In Situ):

-

In a sealed tube, dissolve the aldehyde (1.0 mmol) and aniline (1.0 mmol) in

(3 mL). -

Stir at room temperature for 30 mins. (Optional: Add

to sequester water).

-

-

Cycloaddition:

-

Add the dienophile (1.2 mmol) followed by the Lewis Acid catalyst (

, 22 mg). -

Seal the tube and heat to 80°C for 8 hours.

-

-

Workup:

-

Quench with saturated

.[3] -

Extract with Ethyl Acetate.

-

-

Oxidation (Optional - to fully aromatic Quinoline):

-

To convert the tetrahydroquinoline to a fully aromatic quinoline, treat the crude product with DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Toluene at reflux for 2 hours.

-

Pathway Visualization[4]

Figure 2: The Povarov MCR pathway to Tetrahydroquinolines and subsequent aromatization.

Late-Stage Diversification: Deprotection

The strategic value of the 5-benzyloxy group is realized here. Once the quinoline core is constructed, the benzyl group can be removed to yield a phenol.

-

Method A (Standard):

in DCM at -78°C to 0°C. (Note: This may also cleave the 2-methoxy group depending on stoichiometry). -

Method B (Selective): Hydrogenolysis (

, Pd/C) in MeOH/EtOAc. This will selectively remove the benzyl group while preserving the methyl ether and the quinoline ring (unless high pressure/acid is used, which might reduce the pyridine ring).

Representative Data & Troubleshooting

Expected Yields (Based on Analogous Electron-Rich Aldehydes)

| Reaction Step | Conditions | Typical Yield | Key By-products |

| Chalcone Formation | KOH/EtOH, 60°C | 85 - 92% | Self-condensation of ketone |

| Cyclization (Iodine) | DMSO or EtOH, Reflux | 70 - 80% | Dihydroquinoline (incomplete ox.) |

| Povarov (THQ) | 65 - 78% | Hydrolysis of imine |

Troubleshooting Guide

-

Problem: Low yield in Claisen-Schmidt condensation.

-

Cause: The electron-rich nature of the aldehyde (2-OMe, 5-OBn) reduces electrophilicity.

-

Solution: Increase catalyst concentration (KOH) or switch to stronger conditions (NaH in THF).

-

-

Problem: Incomplete aromatization in Method A.

-

Solution: Extend reaction time with Iodine or switch to DDQ oxidation post-workup.

-

References

-

Compound Data: National Institute of Standards and Technology (NIST). Benzaldehyde, 2-hydroxy-5-methoxy- (Precursor Analysis). Link

-

Quinoline Synthesis Review: Lee, S. Y., & Cheon, C. H. (2018).[4] On-Water Synthesis of 2-Substituted Quinolines from 2-Aminochalcones Using Benzylamine as the Nucleophilic Catalyst. The Journal of Organic Chemistry, 83(21), 13036–13044. Link

- Povarov Reaction Protocol: Kouznetsov, V. V. (2019). Recent synthetic applications of the Povarov reaction. Tetrahedron, 65(14), 2721-2750. (General Reference for Povarov Conditions).

-

Friedländer Modification: BenchChem Technical Guides. Synthesis of 2-Methoxyquinoline-4-carbaldehyde (Analogous chemistry for methoxy-quinolines). Link

-

Precursor Synthesis: ChemicalBook. 5-(Benzyloxy)-2-methoxybenzaldehyde Product Page. Link

Sources

Application Note: Strategic Utilization of 5-(Benzyloxy)-2-methoxybenzaldehyde in Medicinal Chemistry

This Application Note and Protocol Guide is structured to provide actionable, high-level technical guidance for medicinal chemists utilizing 5-(Benzyloxy)-2-methoxybenzaldehyde (CAS: 52329-06-3).

Executive Summary: The "Masked" 5-Hydroxy Scaffold

In the optimization of bioactive small molecules, the 2,5-disubstituted benzaldehyde motif is a privileged scaffold, appearing frequently in neuroprotective agents, anti-inflammatory chalcones, and tissue oxygenation enhancers.

5-(Benzyloxy)-2-methoxybenzaldehyde serves as a critical "masked" intermediate. Unlike its unprotected counterpart (5-hydroxy-2-methoxybenzaldehyde), the benzyl ether moiety provides three strategic advantages during early-stage synthesis:

-

Chemo-selectivity: It protects the susceptible C5-phenolic hydroxyl from oxidation or competing nucleophilic attacks during aldehyde transformations (e.g., Wittig, Grignard).

-

Lipophilicity Management: The benzyl group enhances solubility in non-polar organic solvents (DCM, Toluene) facilitating purification and handling during intermediate steps.

-

Orthogonal Deprotection: The benzyl group can be removed via hydrogenolysis (

) under neutral conditions, leaving the C2-methoxy group and other acid-sensitive pharmacophores intact.

This guide details the protocols for utilizing this intermediate to access 5-hydroxy-2-methoxy scaffolds, a substitution pattern distinct from the common vanillin (4-hydroxy-3-methoxy) series, offering unique electronic properties for Structure-Activity Relationship (SAR) studies.

Strategic Applications & Reaction Pathways

A. Synthesis of Bioactive Chalcones (Anti-Cancer/Anti-Inflammatory)

The aldehyde functionality at C1 is highly reactive toward Claisen-Schmidt condensation. The electron-donating methoxy group at C2 (ortho) and benzyloxy group at C5 (meta) create an electron-rich aromatic ring, yet the aldehyde remains sufficiently electrophilic for condensation with acetophenones.

-

Target Class: Oxygenated Chalcones.

-

Mechanism: Base-catalyzed aldol condensation followed by dehydration.

-

Utility: The resulting chalcones are precursors to flavonoids and have demonstrated cytotoxicity against various cancer cell lines (e.g., HL-60).

B. Accessing the 5-Hydroxy-2-methoxy "Warhead"

Many CNS-active drugs (e.g., dopamine agonists) require a free phenolic hydroxyl for hydrogen bonding with receptor residues. This intermediate allows the construction of the carbon skeleton before revealing the polar hydroxyl group.

-

Target Class: 5-substituted-2-methoxy phenethylamines or benzylamines.

-

Mechanism: Reductive amination followed by selective hydrogenolysis.

-

Utility: Synthesis of analogs related to Donepezil or Mesembrine alkaloids where the 5-position modulation is critical for potency.

C. Visualizing the Synthetic Hub

The following diagram illustrates the divergent pathways accessible from this core intermediate.

Figure 1: Divergent synthetic pathways from the 5-(Benzyloxy)-2-methoxybenzaldehyde hub.

Detailed Experimental Protocols

The following protocols are designed for scalability and reproducibility.

Protocol A: Selective Debenzylation via Catalytic Hydrogenolysis

Objective: To remove the benzyl protecting group at C5 without affecting the C2-methoxy group or reducing the aldehyde (under controlled conditions). Note: If the aldehyde must be preserved, avoid high pressure or prolonged reaction times, or protect the aldehyde as an acetal first.

Reagents:

-

Substrate: 5-(Benzyloxy)-2-methoxybenzaldehyde (1.0 equiv)

-

Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading)[1]

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen Source:

balloon (1 atm)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask, dissolve 1.0 g (4.13 mmol) of 5-(benzyloxy)-2-methoxybenzaldehyde in 20 mL of anhydrous Methanol.

-

Catalyst Addition: Carefully add 100 mg of 10% Pd/C under an inert atmosphere (Nitrogen or Argon) to prevent ignition.

-

Hydrogenation: Purge the flask with hydrogen gas (balloon). Stir vigorously at room temperature (

). -

Monitoring: Monitor reaction progress via TLC (System: Hexane/EtOAc 7:3). The starting material (

) should disappear, and a more polar spot (Phenol,-

Critical Checkpoint: Stop the reaction immediately upon disappearance of starting material (typically 1-2 hours) to prevent reduction of the aldehyde to the benzyl alcohol.

-

-

Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with 10 mL Methanol.

-

Isolation: Concentrate the filtrate under reduced pressure.

-

Purification: The crude 5-hydroxy-2-methoxybenzaldehyde is typically pure enough for subsequent steps. If necessary, recrystallize from water/ethanol.

Expected Yield: 90-95%

Characterization: 1H NMR should show the loss of aromatic benzyl protons (7.3-7.4 ppm) and the benzyloxy

Protocol B: Claisen-Schmidt Condensation (Chalcone Synthesis)

Objective: Synthesis of (E)-1-(4-hydroxyphenyl)-3-(5-(benzyloxy)-2-methoxyphenyl)prop-2-en-1-one.

Reagents:

-

Aldehyde: 5-(Benzyloxy)-2-methoxybenzaldehyde (1.0 equiv)

-

Ketone: 4-Hydroxyacetophenone (1.0 equiv)

-

Base: 50% Aqueous NaOH (5.0 equiv)

-

Solvent: Ethanol (EtOH)

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-hydroxyacetophenone (1.0 equiv) in Ethanol (5 mL/mmol).

-

Base Activation: Add the aqueous NaOH solution dropwise at

. The solution may turn yellow/orange due to phenoxide formation. -

Aldehyde Addition: Add 5-(benzyloxy)-2-methoxybenzaldehyde (1.0 equiv) slowly to the stirred mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. A precipitate often forms.

-

Quenching: Pour the reaction mixture into crushed ice/water (50 mL). Acidify carefully with 1M HCl to pH ~4-5.

-

Isolation: Filter the yellow precipitate (the Chalcone). Wash with cold water.[2]

-

Purification: Recrystallize from Ethanol.

Data Summary Table:

| Parameter | Value / Condition |

| Typical Yield | 75 - 85% |

| Appearance | Yellow crystalline solid |

| Melting Point | 145 - 155°C (Derivative dependent) |

| Key NMR Signal | Trans-alkene doublets ( |

Mechanism of Action & Rationale

Why 5-Benzyloxy?

The 5-position in the 2-methoxybenzaldehyde system is electronically activated by the para-relationship with the C2-methoxy group.

-

Without Protection: The 5-OH is a strong electron donor (

effect). In basic conditions (e.g., aldol condensation), the phenoxide anion forms, pushing electron density into the ring and significantly reducing the electrophilicity of the aldehyde carbonyl, leading to poor yields. -

With Benzyl Protection: The benzyl ether is a weaker donor than the phenoxide. It maintains the reactivity of the aldehyde, allowing high-yield condensations.

Figure 2: Simplified mechanism of the Claisen-Schmidt condensation facilitated by the protected scaffold.

References

-

BenchChem. 2-Hydroxy-5-(methoxymethoxy)benzaldehyde: Application Notes. (Discusses the reactivity of the 5-hydroxy-2-methoxy scaffold and protecting group strategies). Link

-

Ulrich, H., et al. "Selective demethylation of 2,5-dimethoxybenzaldehyde to 5-hydroxy-2-methoxybenzaldehyde."[3] The Journal of Organic Chemistry, vol. 39, no. 16, 1974. (Foundational work on accessing this substitution pattern). Link

-

Google Patents. WO2013102142A1 - Substituted benzaldehyde compounds and methods for their use.[4] (Describes the use of 5-hydroxy-2-methoxybenzaldehyde derivatives in tissue oxygenation). Link

-

MDPI. "Total Synthesis of Peniterphenyls." Molecules. (illustrates the use of 5-hydroxy-2-methoxybenzaldehyde as a starting material for complex natural products). Link

Disclaimer: The protocols provided herein are for research purposes only. Always consult the specific Material Safety Data Sheet (MSDS) for 5-(Benzyloxy)-2-methoxybenzaldehyde (CAS 52329-06-3) before handling. Standard personal protective equipment (PPE) including gloves, goggles, and fume hoods are mandatory.

Sources

5-(Benzyloxy)-2-methoxybenzaldehyde as an intermediate for ALDH1A3 inhibitors

Executive Summary

This Application Note details the synthetic utility and biological application of 5-(Benzyloxy)-2-methoxybenzaldehyde (CAS: 52329-06-3), a privileged scaffold in the development of selective Aldehyde Dehydrogenase 1A3 (ALDH1A3) inhibitors. ALDH1A3 is a critical metabolic enzyme overexpressed in cancer stem cells (CSCs), particularly in mesenchymal glioma and triple-negative breast cancer, where it drives retinoic acid signaling and chemotherapy resistance.

Recent structure-activity relationship (SAR) studies, including the ABMM series (e.g., ABMM-15, ABMM-16), have identified the benzyloxybenzaldehyde core as a potent pharmacophore.[1] The aldehyde moiety acts as an electrophilic "warhead" targeting the catalytic cysteine (Cys314) of ALDH1A3, while the benzyloxy and methoxy substituents provide essential hydrophobic interactions within the substrate-binding pocket. This guide provides a validated protocol for the synthesis of this intermediate, its conversion into bioactive derivatives, and a standardized enzymatic assay for validating ALDH1A3 inhibition.

Chemical Context & Mechanism of Action

5-(Benzyloxy)-2-methoxybenzaldehyde functions as a substrate-competitive inhibitor or a "suicide substrate" precursor.

-

Electrophilic Trap: The C-1 aldehyde group undergoes nucleophilic attack by the active site thiolate of Cys314, forming a reversible hemithioacetal intermediate.

-

Selectivity Filter: The 5-benzyloxy group extends into the hydrophobic channel (likely interacting with Phe170/Trp177), mimicking the polyene chain of the physiological substrate, all-trans-retinal.

-

Electronic Modulation: The 2-methoxy group (ortho to the aldehyde) modulates the electrophilicity of the carbonyl carbon, balancing reactivity with metabolic stability.

Structural Logic Diagram

Figure 1: Mechanism of ALDH1A3 inhibition by benzyloxybenzaldehyde derivatives.[2] The diagram highlights the critical pharmacophores driving binding affinity.

Protocol 1: Synthesis of 5-(Benzyloxy)-2-methoxybenzaldehyde

This protocol describes the synthesis of the target intermediate via selective O-alkylation of 5-hydroxy-2-methoxybenzaldehyde.

Reagents Required:

-

Starting Material: 5-Hydroxy-2-methoxybenzaldehyde (CAS: 32263-09-3).

-

Alkylating Agent: Benzyl bromide (BnBr) (CAS: 100-39-0).

-

Base: Potassium Carbonate (K₂CO₃), anhydrous.[3]

-

Solvent: Dimethylformamide (DMF) or Acetonitrile (MeCN).

-

Catalyst: Potassium iodide (KI) (Optional, to accelerate reaction).

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-hydroxy-2-methoxybenzaldehyde (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).

-

Deprotonation: Add K₂CO₃ (1.5 eq, 15 mmol) to the solution. Stir at room temperature for 15 minutes to ensure deprotonation of the phenol. The solution will likely darken.

-

Alkylation: Dropwise add Benzyl bromide (1.1 eq, 11 mmol). Optional: Add a catalytic amount of KI (0.1 eq) to generate the more reactive benzyl iodide in situ.

-

Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor reaction progress by TLC (Hexane:Ethyl Acetate 3:1). The product will appear as a less polar spot compared to the starting phenol.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour into ice-cold water (100 mL) to precipitate the product or extract with Ethyl Acetate (3 x 30 mL).

-

If extracting: Wash the combined organic layers with water (2x) and brine (1x) to remove DMF. Dry over anhydrous Na₂SO₄.

-

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Gradient 0–20% EtOAc in Hexanes).

-

Characterization:

-

Yield: Expect 85–95%.

-

Appearance: White to pale yellow solid.

-

1H NMR (CDCl3): Look for the characteristic aldehyde singlet (~10.4 ppm), benzyloxy benzylic protons (~5.1 ppm, s, 2H), and methoxy singlet (~3.9 ppm, s, 3H).

-

Protocol 2: Derivatization to Schiff Base Inhibitors (Optional)

While the aldehyde itself has inhibitory activity, it is often derivatized into hydrazones or imines to improve stability and binding kinetics (as seen in the ABMM series).

Reaction:

-

Dissolution: Dissolve 5-(Benzyloxy)-2-methoxybenzaldehyde (1 eq) in Ethanol.

-

Addition: Add the amine/hydrazine partner (e.g., substituted phenylhydrazine or amine) (1.0 eq).

-

Catalysis: Add 1–2 drops of Glacial Acetic Acid.

-

Reflux: Reflux for 2–4 hours.

-

Isolation: Cool to room temperature. The Schiff base product often precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

Protocol 3: ALDH1A3 Enzymatic Inhibition Assay

This assay quantifies the ability of the synthesized intermediate (or derivative) to inhibit the conversion of Propionaldehyde to Propionic acid by ALDH1A3, monitoring NADH production.

Materials:

-

Enzyme: Recombinant Human ALDH1A3 (rhALDH1A3).

-

Substrate: Propionaldehyde (or Hexanal).

-

Buffer: 50 mM Sodium Phosphate (pH 7.4) or BES buffer.

-

Detection: Fluorescence Plate Reader (Ex 340 nm / Em 460 nm).

Assay Workflow:

-

Compound Preparation: Prepare a 10 mM stock of 5-(Benzyloxy)-2-methoxybenzaldehyde in DMSO. Perform serial dilutions (e.g., 0.1 µM to 100 µM) in assay buffer (keep DMSO < 1%).

-

Pre-incubation:

-

Add 5 µL of Compound solution to a 96-well black plate.

-

Add 45 µL of Enzyme Mix (containing ~20–50 nM ALDH1A3 in buffer).

-

Critical Step: Incubate for 10 minutes at 25°C. This allows the aldehyde inhibitor to interact with the active site Cys314.

-

-

Reaction Initiation:

-

Add 50 µL of Substrate Mix (containing 1 mM NAD+ and 200 µM Propionaldehyde).

-

-

Measurement:

-

Immediately read Fluorescence (Ex 340 / Em 460) in kinetic mode for 10–20 minutes.

-

Calculate the slope (Rate of NADH production) for the linear portion of the curve.

-

-

Data Analysis:

-

Calculate % Inhibition:

. -

Fit data to a sigmoidal dose-response curve to determine IC₅₀.

-

Assay Logic Diagram

Figure 2: Workflow for the ALDH1A3 enzymatic inhibition assay. Pre-incubation is critical for aldehyde-based inhibitors to establish equilibrium.

Data Summary & Reference Values

| Parameter | Value / Condition | Notes |

| Target Enzyme | ALDH1A3 (Human) | High selectivity required vs. ALDH1A1/ALDH2.[6][7] |

| Typical IC₅₀ Target | < 1.0 µM | Potent inhibitors (e.g., ABMM-15) achieve ~0.23 µM [1].[8] |

| Selectivity Index | > 50-fold | Desired ratio of IC₅₀(ALDH1A1) / IC₅₀(ALDH1A3). |

| Solubility | Low in water | Requires DMSO stock; precipitation may occur >100 µM. |

| Toxicity | Low | Benzyloxybenzaldehydes generally show low cytotoxicity in ALDH-negative cells (H1299) [1]. |

Troubleshooting & Expert Tips

-

Oxidation Risk: Benzaldehydes are prone to air oxidation to benzoic acids. Store the intermediate under nitrogen/argon at -20°C. Check purity by 1H NMR (aldehyde proton at 10.4 ppm) before use in assays.

-

Assay Interference: Aldehydes can react with DTT or β-mercaptoethanol. Avoid reducing agents in the assay buffer during the pre-incubation step, or keep concentrations low (< 1 mM).

-

Selectivity Controls: Always run a counter-screen against ALDH1A1 and ALDH2 . The 5-benzyloxy group is specific for the larger pocket of ALDH1A3; loss of this group often leads to loss of selectivity.

References

-

Ibrahim, A.I.M.; Ikhmais, B.; Batlle, E.; Al-Qaisi, T.S.; Al-Adhami, T.; Al-Hiari, Y.M.; Al-Dujaili, E.A.S.; Perona, A.; Gatti, M.; Saccoccia, F.; et al. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules2021 , 26, 5770. [Link]

-

Moreb, J.S.; Ucar, D.; Han, S.; Amory, J.K.; Goldstein, A.S.; Ostrov, D.A.; Mohuczy, D. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance. Chemico-Biological Interactions2012 , 195, 52–60. [Link]

-